6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
“6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 866648-53-5 . It has a molecular weight of 225.6 and its IUPAC name is N-[6-chloro-2-(trifluoromethyl)-4-pyrimidinyl]-N,N-dimethylamine .
Molecular Structure Analysis
The molecular formula of this compound is C7H7ClF3N3 . The InChI code is 1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.6 . Its molecular formula is C7H7ClF3N3 . The InChI code is 1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 .Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of compounds with various biological activities. The compound could be used as a precursor in the synthesis of these molecules, which have been explored for their therapeutic potential, including antiviral and anticancer properties .
Development of Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs. As such, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine could be valuable in the synthesis of new drugs that benefit from the inclusion of this functional group .
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. It could be used to produce various substituted pyrimidines, which are important in the synthesis of pharmaceuticals and agrochemicals .
Ligand for Target Proteins
The compound’s structure suggests potential as a ligand for target proteins, which could be useful in biochemical research and drug discovery. Companies specializing in lab chemicals and biochemicals may offer this compound for such applications .
Chemical Property Analysis
Understanding the chemical properties of compounds like 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine is crucial for their application in various fields. Detailed analysis of its structure, melting point, boiling point, and density can provide insights into its suitability for different scientific applications .
properties
IUPAC Name |
6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUAWWNTTTYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674273 | |
Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
866648-53-5 | |
Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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